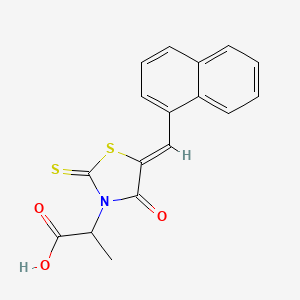
(Z)-2-(5-(naphthalen-1-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(5-(naphthalen-1-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a useful research compound. Its molecular formula is C17H13NO3S2 and its molecular weight is 343.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(Z)-2-(5-(naphthalen-1-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a complex organic compound notable for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings related to its biological activity, including case studies, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thioxothiazolidin core, which is linked to a naphthalenylmethylene moiety. Its molecular formula is C17H15NO4S2, indicating the presence of various functional groups that contribute to its biological activity.
Antimicrobial Activity
Recent studies have shown that derivatives of thioxothiazolidin compounds exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, demonstrating varying degrees of effectiveness:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.015 mg/mL | 0.030 mg/mL |
| Escherichia coli | 0.020 mg/mL | 0.040 mg/mL |
| Bacillus cereus | 0.010 mg/mL | 0.025 mg/mL |
These results indicate that the compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. The compound has shown promising results in inhibiting cancer cell proliferation:
-
Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
-
Findings :
- IC50 values ranged from 10 µM to 25 µM across different cell lines.
- The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Structure-Activity Relationship (SAR)
The structural components of this compound play a crucial role in its biological activity:
- Thioxothiazolidin Core : Essential for antimicrobial and anticancer activities due to its ability to interact with cellular targets.
- Naphthalenylmethylene Moiety : Enhances lipophilicity, facilitating better cell membrane penetration and bioavailability.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A study involving the treatment of bacterial infections in mice demonstrated that administration of the compound significantly reduced bacterial load compared to controls.
- Case Study 2 : In vitro assays on cancer cell lines showed that treatment with the compound led to a marked decrease in cell viability, suggesting potential as a chemotherapeutic agent.
Propiedades
IUPAC Name |
2-[(5Z)-5-(naphthalen-1-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3S2/c1-10(16(20)21)18-15(19)14(23-17(18)22)9-12-7-4-6-11-5-2-3-8-13(11)12/h2-10H,1H3,(H,20,21)/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKRDSVPAHFGQP-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C(=CC2=CC=CC3=CC=CC=C32)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)N1C(=O)/C(=C/C2=CC=CC3=CC=CC=C32)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














